3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The compound can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the pyrazole moiety.
5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group.
Uniqueness
3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is unique due to the presence of both the dimethoxyphenyl and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-6-10(17-16-8)14-15-13(18-21-14)9-4-5-11(19-2)12(7-9)20-3/h4-7H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHQHHMKXUSAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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